molecular formula C15H13FN4O B5260927 2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole

2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole

Cat. No.: B5260927
M. Wt: 284.29 g/mol
InChI Key: JZEUZHHOGHRIQN-UHFFFAOYSA-N
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Description

2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2-fluorobenzyl chloride, reacts with sodium azide to form 2-fluorobenzyl azide.

    Cyclization: The 2-fluorobenzyl azide undergoes cyclization with 4-methoxyphenyl isocyanate to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include batch and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-benzyl)-5-phenyl-2H-tetrazole: Lacks the methoxy group, which may affect its chemical and biological properties.

    2-(2-Chloro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole: Substitution of fluorine with chlorine can lead to different reactivity and applications.

    5-(4-Methoxy-phenyl)-2H-tetrazole: Lacks the benzyl group, which may influence its overall properties.

Uniqueness

2-(2-Fluoro-benzyl)-5-(4-methoxy-phenyl)-2H-tetrazole is unique due to the presence of both the fluorobenzyl and methoxyphenyl groups, which can impart specific chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-21-13-8-6-11(7-9-13)15-17-19-20(18-15)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEUZHHOGHRIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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